molecular formula C23H28N2O6 B1580682 Z-LEU-TYR-OH CAS No. 40908-35-8

Z-LEU-TYR-OH

Cat. No.: B1580682
CAS No.: 40908-35-8
M. Wt: 428.5 g/mol
InChI Key: LYFZBGIZNYYJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-LEU-TYR-OH is a synthetic compound with the molecular formula C23H28N2O6 and a molecular weight of 428.5 g/mol. This compound is not intended for human or veterinary use and is typically utilized in controlled laboratory environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-LEU-TYR-OH involves the coupling of benzyloxycarbonyl-protected leucine and tyrosine. The reaction typically employs peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under mild conditions to preserve the integrity of the benzyloxycarbonyl protecting group .

Industrial Production Methods

These methods often utilize automated peptide synthesizers and high-purity reagents to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions

Z-LEU-TYR-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.

    Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives of tyrosine.

    Reduction: Deprotected leucyltyrosine.

    Substitution: Various peptide derivatives depending on the nucleophile used.

Scientific Research Applications

Z-LEU-TYR-OH is utilized in various scientific research applications, including:

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: In the investigation of peptide-protein interactions and enzyme-substrate specificity.

    Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Z-LEU-TYR-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety, allowing the compound to interact with its targets without premature degradation. The leucine and tyrosine residues contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications in proteasome inhibition.

    N-benzyloxycarbonyl-L-serine benzyl ester: Another peptide derivative with protective groups used in peptide synthesis.

Uniqueness

Z-LEU-TYR-OH is unique due to its specific combination of leucine and tyrosine residues, which confer distinct biochemical properties. Its applications in cancer research and peptide synthesis further highlight its importance in scientific research.

Properties

CAS No.

40908-35-8

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)

InChI Key

LYFZBGIZNYYJJR-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2

40908-35-8

sequence

LY

Origin of Product

United States

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